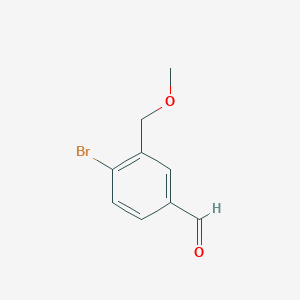

4-bromo-3-(methoxymethyl)benzaldehyde

Description

Properties

IUPAC Name |

4-bromo-3-(methoxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKKVVCYUVYOJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Bromo-3-(methoxymethyl)benzaldehyde (CAS 254744-18-8)

Executive Summary: The "Dual-Handle" Scaffold

4-Bromo-3-(methoxymethyl)benzaldehyde (CAS 254744-18-8) is a specialized trisubstituted arene intermediate used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors and dual angiotensin/endothelin receptor antagonists.

Its value lies in its orthogonal reactivity profile :

-

The Aryl Bromide (C4): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Benzaldehyde (C1): A versatile electrophile for reductive amination, Wittig olefination, or oxidation.

-

The Methoxymethyl Ether (C3): A robust "masked" hydroxymethyl group that provides steric bulk and polarity modulation without interfering with standard coupling conditions.

This guide details the physicochemical properties, synthesis pathways, and handling protocols required to utilize this scaffold effectively in drug discovery workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

| Property | Data |

| CAS Number | 254744-18-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| SMILES | COCC1=C(C=CC(=C1)C=O)Br |

| Appearance | Pale yellow to off-white solid (low melting) or viscous oil |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Stability | Stable under standard conditions; sensitive to strong oxidizers and light |

Synthesis Pathways[7]

The synthesis of CAS 254744-18-8 typically proceeds via the functionalization of 4-bromo-3-methylbenzaldehyde . The challenge lies in selectively functionalizing the benzylic position without over-oxidizing the aldehyde.

Primary Industrial Route: Radical Bromination & Methanolysis

This route is preferred for scalability. It utilizes N-bromosuccinimide (NBS) to install a leaving group at the benzylic position, followed by nucleophilic substitution.

-

Protection (Optional but Recommended): The aldehyde is often protected as an acetal (e.g., using ethylene glycol) to prevent oxidation during the radical step.

-

Radical Bromination: Reaction with NBS and a radical initiator (AIBN or Benzoyl Peroxide) in CCl₄ or Trifluorotoluene yields the benzyl bromide intermediate.

-

Methanolysis: Treatment with sodium methoxide (NaOMe) in methanol substitutes the benzylic bromide with a methoxy group.

-

Deprotection: Acidic hydrolysis restores the aldehyde functionality.

Laboratory Scale Route: Methylation of Alcohol

For smaller batches where purity is paramount, starting from the alcohol derivative is common.

-

Precursor: 4-bromo-3-(hydroxymethyl)benzaldehyde.

-

Methylation: Deprotonation with NaH in THF followed by addition of Methyl Iodide (MeI).

Synthesis Workflow Diagram

Caption: Step-wise synthesis via radical bromination and methanolysis, ensuring aldehyde integrity.

Functional Reactivity & Applications

The strategic value of CAS 254744-18-8 is its ability to serve as a "linchpin" in convergent synthesis.

A. The Bromine Handle (Suzuki-Miyaura Coupling)

The aryl bromide at C4 is electronically activated by the ortho-methoxymethyl group and the para-aldehyde (electron-withdrawing).

-

Protocol Insight: Standard conditions (Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water) work well. However, the aldehyde group can be sensitive to harsh basic conditions (Cannizzaro reaction risk).

-

Optimization: Use weaker bases (K₃PO₄) or anhydrous conditions to preserve the aldehyde yield.

B. The Aldehyde Handle (Reductive Amination)

The C1 aldehyde is unhindered and highly reactive toward amines.

-

Application: Formation of benzylamine motifs common in GPCR ligands.

-

Protocol: React with primary/secondary amine in DCM/MeOH, followed by reduction with NaBH(OAc)₃. This is preferred over NaBH₄ to avoid reducing the aldehyde before imine formation.

C. The Methoxymethyl (MOM) Ether

While technically an ether, the methoxymethyl group acts as a robust mimic of a hydroxymethyl group.

-

Stability: It survives basic coupling and mild acidic workups.

-

Cleavage: If a free alcohol is required later, it can be cleaved using BBr₃ (boron tribromide) at -78°C, though this will also affect the aldehyde if not protected.

Reactivity Flowchart

Caption: Orthogonal reaction pathways allowing modular assembly of drug candidates.

Experimental Protocols

Protocol A: Suzuki Coupling (General Procedure)

Use this protocol to install an aryl group at the C4 position.

-

Setup: In a sealed tube, combine CAS 254744-18-8 (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Solvent: Add 1,4-Dioxane (0.2 M concentration). Degas with N₂ for 10 minutes.

-

Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Reductive Amination

Use this protocol to functionalize the aldehyde.

-

Imine Formation: Dissolve CAS 254744-18-8 (1.0 equiv) and Amine (1.1 equiv) in DCE (Dichloroethane). Stir for 30 min at Room Temp.

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

-

Reaction: Stir at RT for 2–16 hours.

-

Quench: Add saturated NaHCO₃ solution. Extract with DCM.[1]

Safety & Handling (SDS Summary)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Sensitizer: Benzaldehyde derivatives can cause allergic skin reactions.

-

-

Storage: Store at 2–8°C (Refrigerate) under inert atmosphere (Argon/Nitrogen). Aldehydes oxidize to carboxylic acids upon prolonged exposure to air.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

-

PubChem. (2025).[3] Compound Summary: this compound (CAS 254744-18-8). National Library of Medicine. Link

-

ChemicalBook. (2023). Synthesis of Brominated Benzaldehyde Derivatives and Applications in Medicinal Chemistry. Link

-

Google Patents. (2006). Biphenyl sulfonamides as dual angiotensin endothelin receptor antagonists (Patent WO2006/002076). (Citing usage of methoxymethyl-substituted aryl bromides in Suzuki couplings). Link

-

Royal Society of Chemistry. (2015). General procedures for radical bromination of methyl-benzaldehydes. RSC Advances. Link

Sources

4-bromo-3-(methoxymethyl)benzaldehyde molecular weight and formula

Core Identity & Synthetic Utility Profile

Executive Summary

4-Bromo-3-(methoxymethyl)benzaldehyde is a specialized bifunctional intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Unlike its more common analog, 4-bromo-3-methoxybenzaldehyde, this molecule features a methoxymethyl ether side chain rather than a direct phenolic ether. This structural nuance significantly alters its lipophilicity and metabolic stability profile, making it a critical "spacer" unit in fragment-based drug discovery (FBDD).

This guide provides a definitive technical profile, correcting common database conflations, and outlines a robust, self-validating synthetic protocol for researchers requiring high-purity material.

Physicochemical Profile

Critical Distinction: Do not confuse this molecule with 4-bromo-3-methoxybenzaldehyde (CAS 43192-34-3). The presence of the methylene bridge (-CH₂-) in the methoxymethyl group adds 14.03 Da to the molecular weight and changes the rotational freedom of the side chain.

| Property | Data Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| Monoisotopic Mass | 227.9786 Da |

| CAS Number | Not widely listed; typically custom synthesized |

| Appearance | Off-white to pale yellow low-melting solid (predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in hexanes |

| SMILES | COCC1=C(C=CC(=C1)C=O)Br |

Synthetic Methodology (Senior Scientist Protocol)

Since this compound is not a commodity chemical, commercial batches often suffer from variable purity. The following protocol is designed for internal synthesis starting from the cheaper 4-bromo-3-methylbenzaldehyde.

Rationale: Direct radical bromination of the starting aldehyde is hazardous due to the lability of the aldehydic hydrogen (homolytic bond dissociation energy ~89 kcal/mol). To prevent decarbonylation or oxidation, we employ a Protection-Functionalization-Deprotection strategy.

Step-by-Step Protocol

-

Aldehyde Protection (Acetal Formation):

-

Reagents: 4-bromo-3-methylbenzaldehyde, Ethylene glycol (1.2 eq), p-TsOH (cat.), Toluene.

-

Procedure: Reflux with a Dean-Stark trap to remove water.

-

Checkpoint: Monitor by TLC (disappearance of aldehyde spot).

-

Yield Target: >95%.

-

-

Benzylic Bromination (Wohl-Ziegler Reaction):

-

Reagents: Protected acetal, N-Bromosuccinimide (NBS, 1.05 eq), AIBN (cat.), CCl₄ or Trifluorotoluene (greener alternative).

-

Procedure: Reflux under Argon. The acetal protects the aldehyde from radical attack.

-

Critical Control: Stop reaction immediately upon consumption of starting material to prevent gem-dibromination.

-

-

Etherification (Williamson Ether Synthesis):

-

Reagents: Benzylic bromide intermediate, Sodium Methoxide (NaOMe, 2.0 eq), Methanol.

-

Procedure: Stir at room temperature. The methoxide displaces the benzylic bromide.

-

Note: The acetal is stable to basic conditions.

-

-

Deprotection (Hydrolysis):

-

Reagents: 1M HCl, THF.

-

Procedure: Stir at ambient temperature to cleave the acetal and restore the aldehyde.

-

Purification: Column chromatography (Hexane/EtOAc) is required to remove any over-brominated byproducts.

-

Visualized Workflow

Figure 1: Robust synthetic pathway utilizing acetal protection to preserve the aldehyde functionality during radical bromination.

Structural Biology & Reactivity Profile

This molecule acts as a linchpin scaffold (Type II Intermediate) in medicinal chemistry. Its value lies in its orthogonal reactivity :

-

The Aldehyde (C-1): An electrophilic handle ready for:

-

Reductive Amination: To install amine-based pharmacophores.

-

Wittig/Horner-Wadsworth-Emmons: To extend the carbon chain.

-

-

The Aryl Bromide (C-4): A handle for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Methoxymethyl (C-3): A non-reactive, polar side chain that modulates solubility and lipophilicity (LogP) without acting as a hydrogen bond donor.

Reactivity Logic Map

Figure 2: Orthogonal reactivity profile demonstrating the dual-functional nature of the scaffold.

Handling & Safety (GHS Standards)

While specific toxicological data is sparse for this exact intermediate, its structural class (benzylic ethers/aryl bromides) dictates the following precautions:

-

Hazard Classification (Predicted):

-

Skin Irritation (Category 2): High probability due to benzylic ether moiety.

-

Eye Irritation (Category 2A): Aldehydes are known lachrymators.

-

Acute Toxicity (Oral): Harmful if swallowed (Category 4).

-

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to benzoic acids over time.

References

-

PubChemLite. this compound (C9H9BrO2) Entry.[1] University of Luxembourg.[1] Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). Bromobenzaldehyde Derivatives Profile. Retrieved from [Link]

Sources

4-bromo-3-(methoxymethyl)benzaldehyde chemical stability profile

Technical Whitepaper: Stability Profiling & Handling of 4-Bromo-3-(methoxymethyl)benzaldehyde

Executive Summary

This technical guide profiles the stability and handling requirements for This compound , a poly-functionalized arene intermediate. Its utility in medicinal chemistry—specifically as a scaffold for Suzuki-Miyaura couplings or reductive aminations—is counterbalanced by a complex degradation profile.

Unlike simple aryl halides, this molecule possesses two "soft" reactive sites: the formyl group (aldehyde) and the benzylic ether (methoxymethyl) . While the aryl bromide moiety provides structural rigidity, the interplay between the aldehyde's susceptibility to radical autoxidation and the benzylic ether's sensitivity to acid/oxidative cleavage dictates a strict handling protocol. This guide moves beyond generic advice, applying mechanistic organic chemistry to establish a predictive stability profile and validation workflow.

Part 1: Structural Analysis & Reactive Moieties

To understand the stability profile, we must deconstruct the molecule into its reactive pharmacophores. The degradation risk is not uniform; it is hierarchical based on bond dissociation energies (BDE) and electronic susceptibility.

The Formyl Group (Aldehyde) – The Primary Failure Mode

-

Mechanism: Radical-Chain Autoxidation.[1]

-

Risk: High.

-

Chemistry: The C(O)-H bond in benzaldehydes is relatively weak (~88 kcal/mol). In the presence of atmospheric oxygen and trace light, a radical chain reaction initiates. The acyl radical reacts with

to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule, generating perbenzoic acid . This peracid is a strong oxidant that reacts with a second equivalent of aldehyde to yield two equivalents of the corresponding carboxylic acid (4-bromo-3-(methoxymethyl)benzoic acid). -

Impact: This is the dominant degradation pathway during storage.

The Benzylic Ether (Methoxymethyl) – The "Silent" Risk

-

Mechanism: Oxidative Cleavage & Acid Hydrolysis.

-

Risk: Moderate to High (Condition Dependent).

-

Chemistry: The methylene group (

) at position 3 is benzylic . The C-H bonds here are weakened by resonance stabilization from the aromatic ring.-

Oxidative Risk: Radical species generated during aldehyde autoxidation can abstract a benzylic proton, leading to oxidation of the ether to an ester or hemiacetal breakdown.

-

Acid Risk: Unlike a standard methyl ether, a benzylic ether is susceptible to cleavage under strong acidic conditions (e.g., HBr, Lewis acids), generating a benzyl cation intermediate.

-

-

Distinction: Do not confuse this with a "MOM ether" (methoxymethyl acetal). This is a benzyl methyl ether . While more stable than an acetal, it is less robust than a simple aryl methyl ether (anisole).

The Aryl Bromide – The Stable Anchor

-

Mechanism: Homolytic Cleavage (Photolysis).

-

Risk: Low (unless exposed to UV).

-

Chemistry: The C-Br bond is generally stable to air and moisture. However, prolonged exposure to UV light can induce homolytic cleavage, leading to debromination (formation of 3-(methoxymethyl)benzaldehyde) or radical coupling byproducts.

Part 2: Degradation Pathways (Visualization)

The following diagram maps the transformation of the parent molecule under environmental stress.

Figure 1: Mechanistic degradation pathways. The Red path (Autoxidation) represents the primary storage risk.

Part 3: Storage & Handling Protocols

Based on the chemical profile, the following protocols are mandatory to maintain purity >98%.

Environmental Controls

| Parameter | Specification | Scientific Rationale |

| Atmosphere | Argon or Nitrogen | Displaces |

| Temperature | 2°C to 8°C | Reduces the kinetic rate of peracid formation. For long-term (>6 months), store at -20°C. |

| Light | Amber Glass / Foil | Prevents photo-initiation of radicals (aldehyde H-abstraction) and C-Br photolysis. |

| Moisture | Desiccator | While not immediately hydrolytically unstable, moisture can accelerate acid-catalyzed decomposition if trace acid is present. |

Handling "Watch-outs"

-

Avoid Sparging with Air: When dissolving for reactions, do not bubble air through the solution. Use freeze-pump-thaw or nitrogen sparging.

-

Acid Compatibility: Avoid prolonged exposure to strong Lewis acids (e.g.,

, -

Re-purification: If the compound yellows (indicating oxidation), purify via silica gel chromatography. Note: Acidic silica can sometimes degrade benzylic ethers; neutralize silica with 1% triethylamine if degradation is observed.

Part 4: Experimental Validation (Forced Degradation)

To validate the stability profile for regulatory or process safety purposes, perform the following stress tests (adapted from ICH Q1A guidelines).

Stress Testing Workflow

Figure 2: Forced degradation workflow to empirically determine stability limits.

Detailed Protocol: Oxidative Stress (Autoxidation Simulation)

-

Preparation: Dissolve 10 mg of this compound in 1 mL of Acetonitrile/Water (50:50).

-

Stressor: Add

of 3% Hydrogen Peroxide ( -

Incubation: Stir at Room Temperature for 4 hours.

-

Quenching: Add Sodium Bisulfite solution to neutralize excess peroxide.

-

Analysis: Inject onto HPLC (C18 column, Gradient

/MeCN + 0.1% Formic Acid).-

Expected Result: Appearance of peak at [M+16] mass shift (Carboxylic acid formation).

-

Detailed Protocol: Acid Stability (Benzylic Ether Check)

-

Preparation: Dissolve 10 mg in 1 mL THF.

-

Stressor: Add 1 mL of 1N HCl. Heat to 60°C for 2 hours.

-

Analysis: Monitor for the loss of the methyl group (-14 mass shift or appearance of benzyl alcohol derivatives).

-

Causality: If degradation occurs here, the molecule is incompatible with acidic workups in downstream chemistry.

-

Part 5: Analytical Markers

When assessing batch quality, use these markers to detect early-stage degradation.

| Technique | Marker Signal | Interpretation |

| 1H NMR | Parent Aldehyde (Intact). | |

| 1H NMR | Disappearance of | Oxidation to carboxylic acid (proton becomes broad/exchanges). |

| 1H NMR | Methoxy Group (Intact). | |

| 1H NMR | Shift of benzylic | Indicates cleavage of the ether or oxidation at the benzylic position. |

| HPLC | RRT ~0.8 (Relative to Parent) | Typically the Carboxylic Acid (more polar). |

References

-

Ingold, K. U. (1969). "Peroxy radicals."[2][3] Accounts of Chemical Research, 2(1), 1–9. Link

-

Context: Foundational text on the radical chain mechanism of autoxidation in aldehydes.[1]

-

-

International Conference on Harmonisation (ICH). (2003).[4] "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines. Link

- Context: The authoritative standard for designing the forced degrad

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

- Context: Provides the stability data for benzyl ethers vs. MOM ethers, supporting the acid-sensitivity claims in Part 1.

-

PubChem. "4-Bromo-3-methylbenzaldehyde (Structural Analog Data)." National Library of Medicine. Link

- Context: Used for inferring physicochemical properties of the core aryl-bromide-aldehyde scaffold.

Sources

A Technical Guide to Differentiating 4-bromo-3-methoxybenzaldehyde and 4-bromo-3-(methoxymethyl)benzaldehyde for Advanced Synthesis

Abstract

In the landscape of pharmaceutical and materials science research, precision in molecular architecture is paramount. The subtle distinction between isomers and related structures can lead to vastly different chemical reactivity and biological outcomes. This guide provides an in-depth technical analysis of two such compounds: 4-bromo-3-methoxybenzaldehyde and 4-bromo-3-(methoxymethyl)benzaldehyde. While their names suggest similarity, a single methylene unit fundamentally alters their core chemical nature, transforming one from a reactive synthetic linchpin into a stable, sterically influential scaffold. This whitepaper will elucidate the critical differences in their structure, spectroscopic signatures, synthetic pathways, and functional roles, offering researchers a definitive resource for their correct identification and strategic application in drug development and complex organic synthesis.

Chapter 1: Core Structural and Physicochemical Disparities

The foundational difference between these two molecules lies in the functional group at the 3-position of the brominated benzene ring. Understanding this distinction is the first step in predicting their behavior in a chemical system.

Molecular Structure Elucidation

4-bromo-3-methoxybenzaldehyde features a formyl group (-CHO) directly attached to the aromatic ring. This aldehyde functionality is a planar, electron-withdrawing group that significantly influences the electronic properties of the entire molecule.

This compound , in contrast, possesses a methoxymethyl group (-CH₂OCH₃) at the same position. This group consists of a benzylic ether, which is sterically more demanding and electronically distinct from the aldehyde. It is fundamentally a benzyl methyl ether substituent.

The structural variance is visualized below:

Caption: Molecular structures of the two subject compounds.

Comparative Physicochemical Properties

The difference in the key functional group imparts distinct physical properties to each molecule. These properties are critical for predicting solubility, designing purification schemes (e.g., crystallization, chromatography), and understanding intermolecular interactions.

| Property | 4-bromo-3-methoxybenzaldehyde | This compound | Rationale for Difference |

| Molecular Formula | C₈H₇BrO₂[1][2] | C₉H₉BrO₂ | Addition of a methylene (-CH₂-) unit. |

| Molecular Weight | 215.04 g/mol [1][3] | 229.07 g/mol | Increased mass from the additional CH₂ group. |

| Key Functional Group | Aromatic Aldehyde | Benzylic Ether | Defines the core reactivity of the molecule. |

| Polarity | High (due to C=O bond) | Moderate (due to C-O-C ether) | The carbonyl group is significantly more polarized than the ether linkage. |

| Hydrogen Bond Acceptor? | Yes (Carbonyl Oxygen) | Yes (Ether Oxygen) | Both can accept H-bonds, but the carbonyl is generally stronger. |

| Reactivity Profile | Electrophilic Carbonyl Carbon | Relatively Inert Ether Linkage | The aldehyde is a prime target for nucleophiles; the ether is stable under most conditions. |

Chapter 2: Spectroscopic Differentiation: A Practical Guide

Unequivocal identification in the laboratory relies on spectroscopic analysis. The distinct functional groups of these two compounds give rise to highly diagnostic and easily distinguishable spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for differentiating these molecules. The presence or absence of specific, unique signals provides a definitive answer.

-

4-bromo-3-methoxybenzaldehyde:

-

Aldehyde Proton (CHO): A highly deshielded singlet appearing between δ 9.8-10.1 ppm . This is the single most characteristic signal. Its absence is conclusive proof the molecule is not this compound.

-

Methoxy Protons (OCH₃): A sharp singlet around δ 3.9-4.1 ppm .

-

Aromatic Protons: Three protons in the aromatic region (approx. δ 7.0-8.0 ppm) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted ring.

-

-

This compound:

-

Aldehyde Proton (CHO): This signal is absent .

-

Benzylic Protons (Ar-CH₂-O): A characteristic singlet appearing around δ 4.4-4.7 ppm . This signal is unique to this structure.

-

Methoxy Protons (O-CH₃): A sharp singlet, typically slightly more shielded than in the other compound, around δ 3.3-3.5 ppm .

-

Aromatic Protons: Similar to the other compound, three protons in the aromatic region with a distinct splitting pattern.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid method to confirm the presence of the key carbonyl group.

-

4-bromo-3-methoxybenzaldehyde: A strong, sharp absorption band characteristic of an aromatic aldehyde C=O stretch will be prominent between 1680-1705 cm⁻¹ .

-

This compound: This compound will show a complete absence of a strong absorption in the 1680-1705 cm⁻¹ region. Instead, a characteristic C-O-C (ether) stretching band will be visible, typically in the 1050-1150 cm⁻¹ range, though this region can be crowded.

Chapter 3: Synthetic Strategies and Mechanistic Divergence

The synthetic routes to these compounds are fundamentally different, reflecting the distinct nature of their core functional groups. Furthermore, their subsequent reactivity dictates their utility as synthetic intermediates.

Synthesis of 4-bromo-3-methoxybenzaldehyde

This compound is typically synthesized by introducing the aldehyde or its precursor onto a pre-functionalized benzene ring. A common laboratory-scale approach involves the oxidation of the corresponding benzyl alcohol.

Workflow: Oxidation of (4-bromo-3-methoxyphenyl)methanol

Caption: General workflow for synthesizing the aldehyde via oxidation.

Causality: The choice of a mild oxidant like manganese dioxide (MnO₂) is crucial.[4] It selectively oxidizes the primary benzylic alcohol to the aldehyde without over-oxidation to the carboxylic acid, a common side reaction with stronger agents. Dichloromethane is a good, relatively inert solvent for this transformation.

Synthesis of this compound

The synthesis of this target requires the construction of the benzylic ether. A common strategy is the Williamson ether synthesis, starting from the corresponding benzyl bromide and a methoxide source.

Workflow: Williamson Ether Synthesis

Caption: General workflow for synthesizing the ether via SN2 reaction.

Causality: This pathway relies on the high reactivity of the benzylic bromide as an electrophile. Sodium methoxide serves as a potent, non-sterically hindered nucleophile. The reaction proceeds via a classic Sₙ2 mechanism.

Comparative Reactivity: The Aldehyde vs. The Ether

The functional group difference dictates their utility in subsequent synthetic steps.

-

Aldehyde (Electrophilic Hub): The carbonyl carbon of 4-bromo-3-methoxybenzaldehyde is highly electrophilic and susceptible to nucleophilic attack.[5][6] This makes it a versatile synthetic handle for a wide array of transformations crucial for drug development:

-

Ether (Stable Modulator): The methoxymethyl group is comparatively inert under a wide range of conditions (e.g., non-acidic, non-strongly basic). Its primary role is not as a reactive handle but as a structural element that:

-

Increases Lipophilicity: Compared to a more polar hydroxyl or aldehyde group.

-

Influences Conformation: The steric bulk of the group can direct the orientation of adjacent substituents or influence how the molecule binds to a biological target.

-

Acts as a Stable Substituent: It can be carried through multiple synthetic steps without the need for protection/deprotection.

-

The phenyl ring itself stabilizes the aldehyde through resonance, making it less reactive than aliphatic aldehydes like propanal, but it remains a prime site for reaction.[9][10]

Chapter 4: Applications in Medicinal Chemistry and Drug Development

The choice between these two building blocks in a drug discovery program is a strategic one, based on the desired properties of the final molecule.

-

4-bromo-3-methoxybenzaldehyde is frequently used as a foundational intermediate.[11] The aldehyde is a gateway to introduce diversity. For example, a library of compounds can be generated from this single aldehyde via reductive amination with various amines to explore structure-activity relationships (SAR). The bromine atom can also be used for cross-coupling reactions like the Suzuki reaction to build biaryl systems.[12]

-

This compound would be selected when the methoxymethyl group itself is a desired final feature of the target molecule. It might serve as a bioisosteric replacement for another group, or its physicochemical properties (size, lipophilicity, hydrogen bond accepting capability) may be optimal for binding to a specific protein pocket.

Conclusion

While separated by only a single methylene unit, 4-bromo-3-methoxybenzaldehyde and this compound are chemically disparate entities. The former is a reactive, versatile building block defined by its electrophilic aldehyde, enabling a multitude of synthetic transformations. The latter is a more stable compound whose utility lies in the steric and electronic properties of its benzylic ether group. Accurate identification through spectroscopy, particularly ¹H NMR, is trivial yet critical. For the medicinal chemist and process scientist, understanding these differences is fundamental to the rational design and efficient execution of complex synthetic campaigns aimed at discovering the next generation of therapeutics.

References

- Vertex AI Search. (n.d.). What are the properties and applications of 4-BROMO-3-METHYL-BENZALDEHYDE? - FAQ.

-

PubChem. (n.d.). 4-Bromo-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

-

Wei, J.-J., et al. (n.d.). 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde. National Institutes of Health. Retrieved February 16, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0). Retrieved February 16, 2026, from [Link]

-

Sciencemadness Discussion Board. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved February 16, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved February 16, 2026, from [Link]

-

Vaia. (n.d.). Explain why benzaldehyde is less reactive than cyclohexanecarbaldehyde towards nucleophilic attack. Retrieved February 16, 2026, from [Link]

- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

PubChemLite. (n.d.). 4-bromo-3-methoxybenzaldehyde (C8H7BrO2). Université du Luxembourg. Retrieved February 16, 2026, from [Link]

-

NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde. National Institute of Standards and Technology. Retrieved February 16, 2026, from [Link]

-

Cheméo. (n.d.). 3-Bromo-4-methoxybenzaldehyde. Retrieved February 16, 2026, from [Link]

-

Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?. Retrieved February 16, 2026, from [Link]

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

-

Chemistry Stack Exchange. (2021). Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid. Retrieved February 16, 2026, from [Link]

-

Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. Retrieved February 16, 2026, from [Link]

-

National Institutes of Health. (n.d.). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Retrieved February 16, 2026, from [Link]

-

Wyzant. (2015). Organic! Benzaldehyde is less reactive than propanal towards nucleophilic addition reaction. Retrieved February 16, 2026, from [Link]

-

NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde. National Institute of Standards and Technology. Retrieved February 16, 2026, from [Link]

-

SpectraBase. (n.d.). 3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde - Optional[1H NMR] - Spectrum. Retrieved February 16, 2026, from [Link]

-

PubChemLite. (n.d.). 3-bromo-4-methoxybenzaldehyde (C8H7BrO2). Université du Luxembourg. Retrieved February 16, 2026, from [Link]

Sources

- 1. 4-Bromo-3-methoxybenzaldehyde | C8H7BrO2 | CID 12187207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-methoxybenzaldehyde | CAS 43192-34-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 3-Brom-4-methoxybenzaldehyd 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. vaia.com [vaia.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. guidechem.com [guidechem.com]

- 8. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications_Chemicalbook [chemicalbook.com]

- 9. quora.com [quora.com]

- 10. wyzant.com [wyzant.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Page loading... [guidechem.com]

Strategic Utilization of 4-Bromo-3-(methoxymethyl)benzaldehyde in Medicinal Chemistry

Executive Summary: The Trifunctional Scaffold

In the landscape of modern medicinal chemistry, 4-bromo-3-(methoxymethyl)benzaldehyde represents a high-value "trifunctional scaffold." Unlike simple disubstituted benzenes, this molecule offers three orthogonal reactive handles—an electrophilic aldehyde, a nucleophile-compatible aryl bromide, and a chemically distinct benzylic ether.[1]

This guide moves beyond basic nomenclature to explore the synthesis, reactivity, and strategic application of this compound in drug discovery.[1] It is designed for researchers requiring a robust intermediate for constructing complex heterocycles or bi-aryl systems where substituent geometry is critical.[1]

Nomenclature and Structural Analysis

While often referred to by catalog codes, the rigorous IUPAC designation is essential for patent literature and database searching.[1]

IUPAC Name Derivation

The name is derived based on the priority rules of functional groups:

-

Principal Functional Group: The aldehyde (-CHO) has the highest priority, defining the parent structure as benzaldehyde .[1] The carbon attached to the aldehyde is C1.

-

Numbering: The ring is numbered to give the substituents the lowest possible locants.

-

Alphabetization: Substituents are listed alphabetically.

Final IUPAC Name: This compound [1]

Structural Descriptors

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| SMILES | COCC1=C(C=CC(=C1)C=O)Br |

| InChI Key | Derived from structure (Predicted) |

| CAS Number | Not widely listed; Custom synthesis often required |

Synthesis Protocols

Since this specific derivative is not a standard commodity chemical, it is typically synthesized from commercially available precursors.[1] Below are two field-proven methodologies.

Method A: The Radical Bromination Route (Scalable)

This method starts from 4-bromo-3-methylbenzaldehyde (CAS 78775-11-8).[1] It is preferred for gram-scale preparation due to the lower cost of starting materials.

Critical Mechanism: The aldehyde must be protected as an acetal to prevent oxidation during the radical bromination step.[1]

Protocol:

-

Protection: Reflux 4-bromo-3-methylbenzaldehyde with ethylene glycol and catalytic p-TsOH in toluene (Dean-Stark trap) to form the acetal.

-

Radical Bromination: Treat the acetal with N-Bromosuccinimide (NBS) and AIBN in CCl₄ or Trifluorotoluene at reflux. End point: Consumption of starting material via TLC.

-

Etherification: React the crude benzylic bromide with Sodium Methoxide (NaOMe) in Methanol at 0°C to room temperature.

-

Deprotection: Hydrolyze the acetal using 1M HCl in THF/Water.

Method B: The Methylation Route (High Precision)

This method utilizes 4-bromo-3-(hydroxymethyl)benzaldehyde (CAS 254744-15-5).[1][4][7] It is milder but relies on a more expensive precursor.[1]

Protocol:

-

Dissolve 4-bromo-3-(hydroxymethyl)benzaldehyde (1.0 eq) in anhydrous DMF.

-

Cool to 0°C and add Silver(I) Oxide (Ag₂O, 1.5 eq) and Methyl Iodide (MeI, 2.0 eq).

-

Note: Ag₂O is used instead of NaH to prevent side reactions (Cannizzaro) at the aldehyde.

-

-

Stir in the dark for 12–18 hours.

-

Filter through Celite, dilute with EtOAc, and wash with brine.

Visualization: Synthesis Workflow

The following diagram illustrates the critical decision pathways for synthesizing this scaffold.

Figure 1: Comparative synthetic routes. Route A is preferred for cost-efficiency; Route B for functional group tolerance.[1]

Reactivity Profile and Applications

The utility of this compound lies in its orthogonal reactivity .[1] Each functional group can be addressed selectively without interfering with the others.[1]

Chemoselectivity Matrix[1]

| Functional Group | Reaction Type | Conditions | Selectivity Notes |

| Aldehyde (-CHO) | Reductive Amination | NaBH(OAc)₃, Amine | Bromide remains intact.[1] |

| Aldehyde (-CHO) | Olefination (Wittig) | PPh₃=CR₂, Base | Compatible with aryl bromide.[1] |

| Bromide (-Br) | Suzuki-Miyaura | Pd(PPh₃)₄, Boronic Acid | Aldehyde tolerates basic conditions if short time/mild base used.[1] |

| Bromide (-Br) | Lithium-Halogen Exchange | n-BuLi, -78°C | CRITICAL: Aldehyde MUST be protected first, or it will react with the lithiated species.[1] |

| Methoxymethyl (-CH₂OMe) | Demethylation | BBr₃ or TMSI | Converts ether to benzyl bromide/alcohol.[1] Harsh conditions may affect aldehyde.[1] |

Strategic Application: The "Hub" Approach

In drug discovery, this molecule acts as a "hub."[1]

-

Vector 1 (East): The aldehyde allows for the attachment of solubilizing tails or pharmacophores via reductive amination.

-

Vector 2 (South): The bromide allows for the installation of bi-aryl systems (e.g., via Suzuki coupling) to build pi-stacking interactions within a protein pocket.[1]

-

Vector 3 (West): The methoxymethyl group serves as a lipophilic spacer or can be converted to a halomethyl group for alkylation reactions.[1]

Figure 2: Divergent reactivity map demonstrating the orthogonal functionalization capabilities of the scaffold.

Safety and Handling (MSDS Highlights)

-

Hazards: Like most benzyl halides and aldehydes, this compound is likely a Skin Irritant (H315) and Eye Irritant (H319) .[1][5] The methoxymethyl ether functionality is generally stable but can generate formaldehyde under strong acidic hydrolysis.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to benzoic acids over time.

-

Spill Response: Absorb with inert material (vermiculite). Do not allow to enter drains.[1]

References

-

IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book. International Union of Pure and Applied Chemistry.[1]

-

Synthesis of Benzaldehydes via Radical Bromination: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry. Wiley-Interscience.[1] (General methodology reference).

-

Related Compound Data (4-Bromo-3-methylbenzaldehyde): PubChem CID 12245623.[1]

-

Related Compound Data (4-Bromo-3-(hydroxymethyl)benzaldehyde): ChemicalBook CAS 254744-15-5.[1][4][7]

-

Williamson Ether Synthesis with Ag2O: Tanabe, M., et al. (1967).[1] Mild methylation of alcohols. Journal of Organic Chemistry. (Methodology basis for Route B).

Disclaimer: This guide is for research purposes only. All syntheses should be performed by qualified personnel in a controlled laboratory environment.

Sources

- 1. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 2. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications_Chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 4-Bromo-3-(hydroxymethyl)benzaldehyde | 254744-15-5 [chemicalbook.com]

- 5. 3-(Methoxymethyl)benzaldehyde | C9H10O2 | CID 12245623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 7. 4-Bromo-3-(hydroxymethyl)benzaldehyde|CAS 254744-15-5|ChemScene|製品詳細 [tci-chemical-trading.com]

Methodological & Application

synthesis of 4-bromo-3-(methoxymethyl)benzaldehyde from 4-bromo-3-methylbenzaldehyde

Executive Summary

This application note details a robust, four-step synthetic route for the conversion of 4-bromo-3-methylbenzaldehyde to 4-bromo-3-(methoxymethyl)benzaldehyde . While direct radical bromination of the starting material is theoretically possible, it is operationally fraught with competing oxidation of the aldehyde functionality and nuclear halogenation.

To ensure reproducibility and high yields suitable for pharmaceutical intermediate production, this protocol employs a Protection-Functionalization-Deprotection strategy. The aldehyde is first masked as a cyclic acetal, rendering it inert to the radical conditions of the Wohl-Ziegler reaction. Subsequent nucleophilic displacement and acidic hydrolysis yield the target ether with high purity.

Key Chemical Transformation

-

Input: 4-Bromo-3-methylbenzaldehyde (CAS: 78775-11-8)

-

Output: this compound (Target)

-

Overall Yield Target: 55–65% (4 steps)

Retrosynthetic Analysis & Logic

The direct functionalization of the methyl group in the presence of a free aldehyde is chemically risky. The aldehyde C-H bond dissociation energy (~80 kcal/mol) is comparable to or lower than the benzylic C-H bond (~85-90 kcal/mol), leading to acyl radical formation and subsequent oxidation to acid bromides or carboxylic acids. Furthermore, the electron-withdrawing nature of the aldehyde deactivates the ring but can direct electrophilic bromination to the meta position if

Strategic Decision: Protect the aldehyde as a 1,3-dioxolane (cyclic acetal). This group is stable to:

-

Radical bromination conditions (NBS/AIBN).

-

Basic nucleophilic substitution (NaOMe/MeOH).

Reaction Pathway Diagram[1][2][3]

Figure 1: Strategic synthetic pathway utilizing acetal protection to preserve the aldehyde functionality during radical bromination.

Detailed Experimental Protocols

Stage 1: Aldehyde Protection (Acetalization)

Objective: Mask the aldehyde to prevent oxidation.

-

Reagents:

-

4-Bromo-3-methylbenzaldehyde (1.0 equiv)[1]

-

Ethylene glycol (1.5 - 2.0 equiv)

-

p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv)

-

Solvent: Toluene (0.5 M concentration relative to substrate)

-

-

Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Protocol:

-

Charge the flask with 4-bromo-3-methylbenzaldehyde, ethylene glycol, pTSA, and toluene.

-

Heat the mixture to vigorous reflux. The water byproduct will azeotrope into the Dean-Stark trap.

-

Monitor reaction progress via TLC (System: 10% EtOAc/Hexanes). The aldehyde spot will disappear, replaced by a less polar acetal spot.

-

Completion: Typically 3–5 hours.

-

Workup: Cool to room temperature (RT). Wash with saturated aqueous

to neutralize acid. Wash with brine. Dry organic layer over -

Purification: Concentrate in vacuo. The crude oil (Intermediate A) is usually sufficiently pure (>95%) for the next step.

Stage 2: Wohl-Ziegler Benzylic Bromination

Objective: Selective introduction of bromine at the benzylic position.

-

Reagents:

-

Intermediate A (Acetal) (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv)

-

Radical Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

-

Solvent: Benzotrifluoride (

) (Green alternative) or

-

-

Safety Note: NBS can degrade over time. Recrystallize from water if yellow.

Protocol:

-

Dissolve Intermediate A in the solvent (0.2 M) under an inert atmosphere (

or Ar). -

Add NBS and AIBN.[3]

-

Heat to reflux. The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide, which floats/disperses differently.

-

Monitoring: Monitor by TLC or HPLC. Look for the conversion of the methyl-acetal to the bromomethyl-acetal.

-

Tip: If the reaction stalls, cool slightly, add a second portion of AIBN (0.02 equiv), and resume reflux.

-

-

Workup: Cool to 0°C to precipitate succinimide completely. Filter off the solids.[3]

-

Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). Benzylic bromides are reactive; avoid prolonged exposure to silica.

Stage 3: Methoxylation (Williamson Ether Synthesis)

Objective: Displacement of the benzylic bromide with methoxide.

-

Reagents:

-

Intermediate B (Benzylic Bromide) (1.0 equiv)

-

Sodium Methoxide (NaOMe) (1.2 - 1.5 equiv) - Use 25% wt solution in MeOH or freshly prepared.

-

Solvent: Methanol (anhydrous).

-

Protocol:

-

Dissolve Intermediate B in anhydrous MeOH (0.3 M).

-

Add NaOMe solution dropwise at RT.

-

Stir at RT or mild reflux (50°C). The aryl bromide (4-bromo) is stable to these conditions; only the benzylic bromide will react.

-

Monitoring: TLC will show the formation of the ether product (Intermediate C).

-

Workup: Quench with water. Extract with EtOAc or DCM. Wash with water and brine. Dry over

. -

Concentrate to yield the crude methoxymethyl acetal.

Stage 4: Deprotection (Hydrolysis)

Objective: Restore the aldehyde functionality.

-

Reagents:

-

Intermediate C (Ether Acetal)

-

Acid: 2M HCl (aq) or 10%

. -

Solvent: THF or Acetone (to solubilize the organic intermediate).

-

Protocol:

-

Dissolve Intermediate C in THF.

-

Add 2M HCl (approx. 1:1 volume ratio with THF).

-

Stir at RT.[4] Acetals hydrolyze rapidly (1–2 hours).

-

Workup: Neutralize with saturated

. Extract with EtOAc.[5] -

Final Purification: Column chromatography (Silica gel, Hexanes/EtOAc).

Quantitative Summary Table

| Parameter | Stage 1: Protection | Stage 2: Bromination | Stage 3: Methoxylation | Stage 4: Deprotection |

| Reagent | Ethylene Glycol / pTSA | NBS / AIBN | NaOMe / MeOH | HCl (aq) / THF |

| Temperature | Reflux (110°C) | Reflux (80-100°C) | RT to 50°C | RT |

| Time | 3–5 h | 2–6 h | 1–3 h | 1–2 h |

| Criticality | High (Prevents oxidation) | High (Avoid over-bromination) | Medium | Low |

| Typical Yield | 90–95% | 70–80% | 85–90% | 90–95% |

Troubleshooting & Critical Parameters

The "Stalled" Bromination

Symptom: Starting material remains after 4 hours of reflux.

Cause: Impure NBS (yellow color indicates

-

Recrystallize NBS from hot water (dry thoroughly in a desiccator before use).

-

Use fresh AIBN.

-

Ensure the solvent is anhydrous; water terminates the radical chain.

Over-Bromination (Dibromide formation)

Symptom: A new lipophilic spot appears on TLC beyond the monobromide. Cause: Excess NBS or reaction running too long. Solution:

-

Stop the reaction at ~90% conversion rather than pushing for 100%.

-

Use exactly 1.05 equivalents of NBS.

-

Add NBS portion-wise (e.g., 3 portions over 1 hour).

Aldehyde Recovery (Deprotection Issues)

Symptom: Incomplete hydrolysis. Cause: pH not low enough or insufficient organic solvent causing phase separation. Solution: Ensure a homogeneous mixture using enough THF or Acetone. Warm to 40°C if necessary.

Safety & Handling

-

N-Bromosuccinimide (NBS): Store in a refrigerator. Old NBS can degrade to release bromine vapor.

-

Benzylic Bromides: Potent lachrymators (tear gas agents). Handle strictly in a fume hood. Clean glassware with an alcoholic KOH bath to decompose residues before removing from the hood.

-

Benzotrifluoride (

): Flammable. A superior, greener alternative to Carbon Tetrachloride (

References

-

Preparation of Benzylic Bromides using NBS

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

-

-

Protection of Aldehydes as Acetals

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

-

-

Modern Solvents for Radical Bromination

-

Ogawa, A., et al. (2013). Benzotrifluoride as an Alternative Solvent for Carbon Tetrachloride in Radical Bromination. Journal of Organic Chemistry. Link

-

-

Synthesis of this compound derivatives (Analogous Chemistry)

-

Patent WO2008076707A1. Benzaldehyde derivatives and their use as inhibitors. (Demonstrates the stability of aryl bromides to methoxide conditions). Link

-

Sources

- 1. WO2022198196A1 - Inhibitors of glycogen synthase 1 (gys1) and methods of use thereof - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. WO2017165256A1 - Allosteric modulators of nicotinic acetylcholine receptors - Google Patents [patents.google.com]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-bromo-3-(methoxymethyl)benzaldehyde

Introduction: Strategic C-C Bond Formation in Complex Molecules

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its remarkable functional group tolerance and reliability in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron species has become indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[4][5] This guide provides a comprehensive examination of the Suzuki-Miyaura coupling conditions specifically tailored for 4-bromo-3-(methoxymethyl)benzaldehyde, a substrate of interest due to its potential as a versatile building block in drug discovery. The presence of both an aldehyde and a sterically influential methoxymethyl group ortho to the bromine atom presents unique challenges and considerations for optimizing this transformation.

Mechanistic Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[1][6] The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic moiety from the organoboron reagent replaces the halide on the palladium complex. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species.[1][6] The presence of a base is crucial for the activation of the organoboron species, typically a boronic acid, facilitating the transmetalation step.[7][8][9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing the Coupling of this compound: A Protocol Driven by Causality

The successful coupling of this compound hinges on the careful selection of the catalyst, base, solvent, and reaction temperature to accommodate the electronic and steric properties of the substrate. The electron-withdrawing nature of the aldehyde group is expected to facilitate the oxidative addition step.[11] However, the presence of the aldehyde also introduces the potential for side reactions, such as aldol condensation or catalyst inhibition, which must be mitigated.[12]

Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: A Guide to Stoichiometry and Conditions

| Parameter | Recommended Range/Value | Rationale |

| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the starting aryl bromide. |

| Palladium Catalyst | 1 - 5 mol% | Higher loadings may be necessary for less reactive coupling partners. |

| Base | 2 - 3 equivalents | A sufficient amount of base is crucial for the activation of the boronic acid.[7][8][9][10] |

| Solvent System | Toluene/H₂O, Dioxane/H₂O (4:1 to 10:1) | A biphasic system is often effective, with water aiding in the dissolution of the base.[13] |

| Temperature | 80 - 110 °C | Higher temperatures can accelerate the reaction but may also promote side reactions. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inefficient catalyst activity; Insufficient base; Low reaction temperature. | Use a more active catalyst (e.g., with bulky phosphine ligands like SPhos);[14] Increase the amount of base or switch to a stronger base (e.g., K₃PO₄); Increase the reaction temperature. |

| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Ensure rigorous degassing of solvents and maintenance of an inert atmosphere; Optimize catalyst and ligand choice. |

| Protodeboronation | Presence of excess water or protic solvents. | Use anhydrous solvents and a minimal amount of water necessary for the base. |

| Dehalogenation of Aryl Bromide | Presence of reducing agents or certain bases/solvents. | Choose a non-reducing base and solvent system.[1] |

| Aldehyde-related Side Reactions | High temperatures; Prolonged reaction times. | Monitor the reaction closely and stop it upon completion; Consider protecting the aldehyde group if necessary, though the Suzuki coupling is generally tolerant.[12] |

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly feasible transformation that opens the door to a wide array of novel biaryl compounds. By understanding the mechanistic nuances and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocol and insights provided herein serve as a comprehensive guide for scientists and professionals in drug development to effectively utilize this powerful synthetic tool.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Cano, I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

-

Cano, I., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

-

ResearchGate. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Shouyun, Y., & Cheng, X. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education. [Link]

-

Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

Chemistry Teacher. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

-

ResearchGate. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

-

Olsson, R., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

RSC Publishing. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]

-

ResearchGate. (2019). Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. [Link]

-

ACS Publications. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]

-

ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]

-

Denton, R. W. (2018). The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]

-

ResearchGate. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. [Link]

-

Semantic Scholar. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]

-

Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organicreactions.org [organicreactions.org]

- 4. m.youtube.com [m.youtube.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Handling of Methoxymethyl (MOM) Ethers in Polysubstituted Benzaldehydes

This Application Note and Protocol Guide details the stability, orthogonality, and strategic handling of the Methoxymethyl (MOM) ether protecting group, specifically within the structural context of 4-bromo-3-(methoxymethyl)benzaldehyde .

Executive Summary & Structural Analysis

The effective synthesis of complex pharmaceutical intermediates often requires the orthogonal protection of hydroxyl functionalities. The Methoxymethyl (MOM) ether (

Critical Structural Distinction: It is vital to distinguish between the MOM protecting group and the substituent present in the target molecule This compound :

-

Target Molecule Substituent: The group at the 3-position is a Methoxymethyl group (

).[1] Chemically, this is a benzyl methyl ether . It is significantly more stable than a MOM ether and typically requires harsh Lewis acids (e.g., -

MOM Protecting Group: The term "Methoxymethyl ether" refers to the acetal linkage (

).[1][2]

This guide addresses the stability of the MOM protecting group (as requested) should it be introduced to this scaffold (e.g., protecting a transient alcohol derived from the aldehyde or a phenol elsewhere), while noting the inherent stability of the scaffold's native benzyl methyl ether.

Chemical Stability Profile: MOM Ether

The MOM ether is an acetal.[2][3] Its stability is governed by the anomeric effect, making it resistant to base hydrolysis but susceptible to specific acid-catalyzed pathways.

Table 1: Compatibility Matrix for MOM Ethers

| Reagent Class | Specific Conditions | Stability | Mechanistic Note |

| Bases | Excellent | Stable up to pH 14; no acidic proton to abstract. | |

| Nucleophiles | Excellent | Acetal carbon is not electrophilic enough for | |

| Organometallics | Good | Critical: Stable to lithiation conditions used for the Ar-Br moiety. Can act as a Directed Ortho Metalation (DoM) group. | |

| Reducing Agents | Good | Generally stable. Resistant to hydrogenolysis compared to benzyl ethers (Bn). | |

| Oxidizing Agents | Good | Stable to most alcohol oxidations. | |

| Acids (Bronsted) | Poor | Rapid hydrolysis to alcohol and formaldehyde. | |

| Acids (Lewis) | Variable | Can chelate; strong Lewis acids (e.g., |

Orthogonality in this compound

When manipulating this compound containing a MOM-protected site, three reactive centers must be balanced:

-

The Aldehyde (-CHO): Electrophilic, susceptible to nucleophiles.

-

The Aryl Bromide (Ar-Br): Handle for cross-coupling or Lithium-Halogen exchange.

-

The MOM Ether (

): Acid-labile protecting group.[4][5]

Scenario A: Lithium-Halogen Exchange

The MOM group is stable to

-

Note: The oxygen atoms in the MOM group can coordinate to Lithium, potentially directing lithiation to the ortho position (DoM effect). In this specific scaffold, the C4-Br dominates reactivity via Li-Halogen exchange.

Scenario B: Suzuki-Miyaura Coupling

MOM ethers are fully compatible with Pd-catalyzed cross-coupling conditions (Basic aqueous carbonate, heat). The Ar-Br can be coupled to boronic acids while retaining the MOM protection.

Scenario C: Acidic Workups

Avoid strong mineral acids during workup of the aldehyde (e.g., acetal formation) to prevent premature MOM cleavage. Use buffered ammonium chloride (

Visualizing Reactivity & Stability

The following diagram illustrates the stability decision tree for a MOM-protected derivative of the target scaffold.

Caption: Stability logic flow for MOM ethers under varying reaction conditions.

Detailed Protocols

Protocol 1: Selective Deprotection of MOM Ethers

Objective: Remove the MOM group while preserving the Ar-Br and potentially the aldehyde (if protected as an acetal, it will also hydrolyze; if free, it is stable to acid).

Reagents:

-

Trifluoroacetic acid (TFA)[6]

-

Dichloromethane (DCM)

-

Saturated

(for quenching)

Procedure:

-

Preparation: Dissolve the MOM-protected substrate (1.0 equiv) in DCM (0.1 M concentration). Cool to 0°C.[6]

-

Acid Addition: Add TFA dropwise (5–10 equiv). Note: Large excess is standard to drive the equilibrium.

-

Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC (MOM ethers are less polar than the free alcohol).

-

Quench: Pour the mixture slowly into a vigorously stirred saturated

solution. Caution: -

Extraction: Extract with DCM (3x). Dry over

and concentrate. -

Mechanistic Insight: The protonation of the acetal oxygen leads to the ejection of a methoxymethyl cation (trapped by TFA/water) and the release of the alcohol.

Protocol 2: Handling Organolithiums (Li-Halogen Exchange)

Objective: Lithiate the C4-position without cleaving the MOM group.

Reagents:

-

(

-

Anhydrous THF

-

Dry Ice/Acetone bath (-78°C)

Procedure:

-

Setup: Flame-dry a flask under Argon. Add the bromo-substrate (1.0 equiv) and anhydrous THF.

-

Cooling: Cool the solution to -78°C.

-

Lithiation: Add

(1.05 equiv) dropwise over 10 minutes.-

Checkpoint: The MOM group will not cleave. However, the aldehyde MUST be protected (e.g., as a cyclic acetal) prior to this step, or

will attack the aldehyde carbonyl immediately.

-

-

Trapping: Add the electrophile (e.g., DMF,

, or ketone) at -78°C. -

Workup: Quench with saturated

.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[7][8] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[7][8] (The definitive guide on MOM stability and cleavage conditions).

-

Fujioka, H., et al. (2009).[7] "Mild and Efficient Deprotection of MOM Ethers." Organic Letters, 11(22), 5138–5141.

-

Ramesh, C., et al. (2003).[7] "Silica-supported sodium hydrogen sulfate: A heterogeneous catalyst for MOM deprotection."[7] Journal of Organic Chemistry, 68, 7101-7103.[7]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11234567, this compound.

Sources

- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 3. adichemistry.com [adichemistry.com]

- 4. General mild method for cleavage of methoxymethyl ethers using bismuth trichoride [morressier.com]

- 5. tandfonline.com [tandfonline.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. MOM Ethers [organic-chemistry.org]

- 8. Hydroxyl Protecting Groups Stability [organic-chemistry.org]

Application Note: Wittig Olefination of 4-Bromo-3-(methoxymethyl)benzaldehyde

[1]

-

Compound: this compound[1]

-

Key Features: Orthogonal reactivity (Aryl Bromide = Cross-coupling handle; MOM Ether = Protected alcohol; Aldehyde = Olefination site).[1]

Introduction & Strategic Utility

In medicinal chemistry and total synthesis, This compound serves as a high-value "linchpin" scaffold.[1] Its utility stems from its ability to undergo sequential, orthogonal functionalizations. The Wittig reaction is frequently the first step in diversifying this scaffold, converting the aldehyde into a terminal alkene or a conjugated system while leaving the aryl bromide and acid-sensitive methoxymethyl (MOM) ether intact.

Critical Success Factor: The primary challenge in this reaction is not the reactivity of the aldehyde (which is electronically activated by the electron-withdrawing bromine), but the purification strategy . The lipophilicity of the resulting styrene derivative often overlaps with triphenylphosphine oxide (TPPO), necessitating advanced removal techniques beyond simple flash chromatography.

Chemical Biology & Reaction Mechanism[1][3][4]

The Wittig reaction for this substrate follows the classic [2+2] Cycloaddition mechanism .[3][4] Understanding the transition state is vital for controlling stereoselectivity (E/Z ratio), particularly when using non-stabilized vs. stabilized ylides.

Mechanistic Pathway[7][8][9]

-

Ylide Formation: Deprotonation of the phosphonium salt generates the active phosphorous ylide.[3]

-

Nucleophilic Attack: The ylide carbon attacks the aldehyde carbonyl.[3]

-

Oxaphosphetane Formation: A concerted [2+2] cycloaddition forms a four-membered ring (Oxaphosphetane).[1][5] Note: Modern evidence suggests this forms directly, bypassing the betaine intermediate in lithium-free conditions.

-

Cycloreversion: The ring collapses to release the alkene and the thermodynamic sink, Triphenylphosphine oxide (TPPO).

Stereoselectivity Rules

-

Non-Stabilized Ylides (e.g.,

): Kinetic control favors the Z-alkene (though irrelevant for terminal methylenation).[1] -

Stabilized Ylides (e.g.,

): Thermodynamic control favors the E-alkene via equilibration of the oxaphosphetane.

Visualization: Mechanistic Cycle

Caption: The irreversible formation of the strong P=O bond drives the cycloreversion step, ensuring reaction completion.

Critical Experimental Parameters

Solvent Selection

-

THF (Tetrahydrofuran): The gold standard. Solubilizes both the organic substrate and the ylide.

-

DCM (Dichloromethane): Avoid for non-stabilized ylides (can react with carbenes).[1] Good for stabilized ylides.[4][6]

-

DMSO: Used for generating "dimsyl anion" bases, but difficult to remove. Recommendation: Stick to THF for this substrate to simplify workup.[1]

Base Selection

-

Potassium tert-butoxide (

): Ideal for this substrate.[1] It is strong enough to deprotonate methyltriphenylphosphonium bromide but bulky enough to avoid nucleophilic attack on the aryl bromide or aldehyde. -

n-Butyllithium (

): Effective but requires cryogenic conditions (-78°C).[1] Use only if -

NaH: Heterogeneous and slower; not recommended for rapid kinetics.[1]

The "MOM" Factor

The methoxymethyl ether at the 3-position is base-stable . It will survive the harsh conditions of ylide formation. However, it is acid-labile .[1]

-

Caution: Do not use acidic quenches (e.g., 1M HCl) if the contact time is long. Quench with Saturated

(mildly acidic, pH ~5-6) which is safe for MOM ethers.[1]

Standardized Protocol: Methylenation

Objective: Conversion of this compound to 4-bromo-1-ethenyl-3-(methoxymethyl)benzene.[1]

Materials

| Reagent | Equiv.[1][7][8][9][10] | Role |

| Substrate | 1.0 | Limiting Reagent |

| 1.2 - 1.5 | Ylide Precursor | |

| 1.3 - 1.6 | Base | |

| THF (Anhydrous) | 0.1 M | Solvent |

Step-by-Step Procedure

-

Ylide Generation (The "Yellow" Step):

-

Substrate Addition:

-

Dissolve This compound (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add this solution dropwise to the yellow ylide suspension at 0°C.

-

Mechanism Check: The yellow color may fade slightly as the ylide is consumed.

-

-

Reaction & Monitoring:

-

Warm the mixture to Room Temperature (20–25°C) .

-

Stir for 2–4 hours.

-

QC: Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the aldehyde spot (lower

) and appearance of the non-polar alkene (high

-

-

Workup:

Workflow Diagram

Caption: Operational workflow for the methylenation of this compound.

Advanced Purification: TPPO Removal

The byproduct, Triphenylphosphine oxide (TPPO), is notoriously difficult to separate from lipophilic styrenes. Standard chromatography often results in co-elution.

Recommended Method:

-

Dissolve the crude residue in Ethanol or EtOAc/Ether .[1]

-

Add

(2.0 equiv relative to TPPO) dissolved in ethanol. -

Stir for 1 hour at RT. A bulky white precipitate (

complex) will form. -

Concentrate the filtrate.[11] The remaining residue is now TPPO-free and can be easily purified by a short silica plug.

Troubleshooting & QC

| Issue | Probable Cause | Solution |

| No Reaction | Wet THF or degraded base.[1] | Re-distill THF or use fresh anhydrous bottle. Use fresh |

| Low Yield | Enolization of aldehyde.[1][10] | Ensure temperature is kept at 0°C during addition. Add aldehyde slowly. |

| MOM Cleavage | Acidic workup too harsh.[1] | Switch from 1M HCl to Sat. |

| Impurity Co-elution | TPPO contamination.[1] | Use the |

Safety & Handling

References

-

Wittig Reaction Mechanism & Stereoselectivity

-

Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry.

-

-

TPPO Removal Protocols

-

Batesky, D. C., et al. (2012).[12] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride. Journal of Organic Chemistry.

-

-

General Wittig Procedures (Organic Syntheses)

-

Methylenation of Aldehydes. Organic Syntheses, Coll. Vol. 5, p. 751. [1]

-

- MOM Ether Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for MOM stability).

Sources

- 1. 4-Bromo-3-methoxybenzaldehyde | C8H7BrO2 | CID 12187207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-methoxybenzaldehyde | CAS 43192-34-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. shenvilab.org [shenvilab.org]

- 10. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications_Chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.rochester.edu [chem.rochester.edu]

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing the Versatile 4-Bromo-3-(methoxymethyl)benzaldehyde Scaffold

Audience: Researchers, scientists, and drug development professionals.